molecular formula C11H17N3O3 B14906443 N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B14906443
M. Wt: 239.27 g/mol
InChI Key: GXNYNAHXFGQVKV-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and a tetrahydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropylamine derivative with a suitable carboxylic acid derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the tetrahydropyridazine ring can be reduced to form alcohols.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(2-hydroxyethyl)-1-Propanesulfonamide
  • N-cyclopropyl-N-(2-hydroxyethyl)butane-1-sulfonamide

Uniqueness

N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its tetrahydropyridazine ring, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C11H17N3O3/c1-13-10(16)5-4-9(12-13)11(17)14(6-7-15)8-2-3-8/h8,15H,2-7H2,1H3

InChI Key

GXNYNAHXFGQVKV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N(CCO)C2CC2

Origin of Product

United States

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